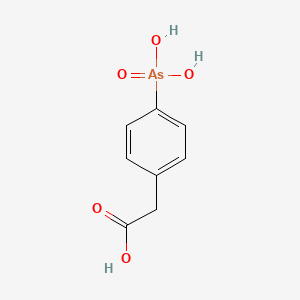

(4-Arsonophenyl)acetic acid

CAS No.: 5410-43-5

Cat. No.: VC20665978

Molecular Formula: C8H9AsO5

Molecular Weight: 260.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5410-43-5 |

|---|---|

| Molecular Formula | C8H9AsO5 |

| Molecular Weight | 260.08 g/mol |

| IUPAC Name | 2-(4-arsonophenyl)acetic acid |

| Standard InChI | InChI=1S/C8H9AsO5/c10-8(11)5-6-1-3-7(4-2-6)9(12,13)14/h1-4H,5H2,(H,10,11)(H2,12,13,14) |

| Standard InChI Key | ALACQTQYQUMBES-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1CC(=O)O)[As](=O)(O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of:

-

Phenyl ring: Substituted with an arsenic acid group (-AsO₃H₂) at the 4-position.

-

Acetic acid moiety: Attached to the benzene ring via a methylene bridge.

Molecular formula: C₈H₇AsO₅

Molecular weight: 262.06 g/mol (calculated).

Table 1: Hypothetical Physicochemical Properties

Synthesis Pathways

Proposed Routes

-

Arsenation of Phenylacetic Acid:

-

Reaction of phenylacetic acid with arsenic trioxide (As₂O₃) under acidic conditions, followed by oxidation.

-

Challenge: Low selectivity for para substitution; likely requires directing groups or catalysts.

-

-

Coupling Reactions:

-

Suzuki-Miyaura coupling between 4-iodophenylacetic acid and arsenic-containing boronic esters (limited precedent).

-

Table 2: Comparative Synthetic Yields for Organoarsenic Analogs

| Substrate | Method | Yield (%) | Reference |

|---|---|---|---|

| 4-Hydroxyphenylarsonic acid | Diazotization/arsenation | 65 | |

| Phenylacetic acid derivatives | Electrophilic substitution | 30–40 |

Applications and Research Findings

Biological Activity

-

Antimicrobial Potential: Organoarsenic compounds historically used as antibacterial agents (e.g., Salvarsan). Hypothetically, (4-arsonophenyl)acetic acid may exhibit activity against Gram-negative bacteria, though toxicity remains a concern .

-

Enzyme Inhibition: Arsenic moieties can bind thiol groups in proteins, potentially inhibiting cysteine proteases or redox enzymes .

Environmental and Toxicological Considerations

-

Toxicity Profile: Arsenic compounds are classified as hazardous. Acute exposure risks include gastrointestinal distress and neurological effects (LD₅₀ for rodents: ~50–100 mg/kg) .

-

Biodegradation: Limited data; likely persistent in anaerobic environments but may undergo microbial methylation or oxidation .

Analytical Characterization

Spectroscopic Data (Hypothetical)

-

IR (cm⁻¹): 1690 (C=O stretch), 1220 (As=O), 850 (C-As).

-

¹H NMR (D₂O): δ 3.6 (s, 2H, CH₂), 7.4–7.6 (m, 4H, aromatic).

-

MS (ESI⁻): m/z 261 [M-H]⁻.

Research Gaps and Future Directions

-

Synthetic Optimization: Develop regioselective methods for arsenic incorporation.

-

Toxicokinetic Studies: Evaluate absorption, distribution, and excretion in model organisms.

-

Environmental Impact: Assess biodegradation pathways and ecotoxicology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume